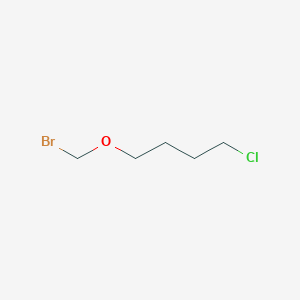

1-(Bromomethoxy)-4-chlorobutane

Description

The exact mass of the compound 1-(Bromomethoxy)-4-chlorobutane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 233054. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Bromomethoxy)-4-chlorobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethoxy)-4-chlorobutane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethoxy)-4-chlorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrClO/c6-5-8-4-2-1-3-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPFSHFFOOIBAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)COCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90310862 | |

| Record name | 1-(Bromomethoxy)-4-chlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53970-36-8 | |

| Record name | NSC233054 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Bromomethoxy)-4-chlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(Bromomethoxy)-4-chlorobutane

Executive Summary

Target Molecule: 1-(Bromomethoxy)-4-chlorobutane

CAS Registry Number: 53970-36-8 (Generic for halo-ethers of this class)

Formula:

This guide details the synthesis of 1-(Bromomethoxy)-4-chlorobutane , a bifunctional linker widely utilized in medicinal chemistry and polymer science. The molecule features two distinct electrophilic sites: a highly reactive

Key Technical Insight: The synthesis relies on the bromomethylation of 4-chlorobutanol . Success depends critically on moisture control, as the

Part 1: Strategic Analysis & Pathway Selection

Retrosynthetic Logic

The target molecule contains a sensitive

Selected Pathway: The Modified Henry Reaction (Bromomethylation)

Rationale for Selection:

-

Atom Economy: Utilizes paraformaldehyde and HBr gas, generating water as the only byproduct.

-

Selectivity: The primary alkyl chloride on the starting material (4-chlorobutanol) remains inert under the acidic conditions required for bromomethylation.

-

Scalability: This method is preferred in industrial settings over the use of acetyl bromide/dimethoxymethane due to lower cost and simplified purification.

Mechanistic Pathway (DOT Visualization)

The reaction proceeds via the acid-catalyzed depolymerization of paraformaldehyde, followed by the formation of a hemiacetal with 4-chlorobutanol. The limiting step is the conversion of the oxonium ion to the final bromide.

Caption: Acid-catalyzed bromomethylation mechanism showing the critical oxonium ion intermediate.

Part 2: Experimental Protocol

Safety Warning (Critical)

-

Carcinogenicity:

-Halo ethers are potential alkylating carcinogens. Handle in a certified chemical fume hood with double-gloving. -

Lacrimator: The product is a potent eye and respiratory irritant.[2]

-

Incompatibility: Reacts violently with water and alcohols.

Materials & Reagents

| Reagent | Equiv.[3][4][5][6][7][8][9] | Role | Notes |

| 4-Chloro-1-butanol | 1.0 | Substrate | Pre-dry over MgSO₄ if necessary. |

| Paraformaldehyde | 1.2 | C1 Source | Powdered form dissolves faster. |

| HBr (Gas) | Excess | Reagent | Anhydrous gas is superior to aqueous acid. |

| Dichloromethane (DCM) | Solvent | Medium | Anhydrous; separates water byproduct. |

| Calcium Chloride | Drying | Additive | Optional: fused CaCl₂ pellets trap water in situ. |

Step-by-Step Methodology

1. Setup and Preparation

Assemble a 3-neck Round Bottom Flask (RBF) equipped with:

-

Mechanical stirrer (magnetic stirring may fail if paraformaldehyde clumps).

-

Gas inlet tube (bubbler) connected to an HBr cylinder with a suck-back trap.

-

Gas outlet connected to a scrubber (NaOH solution) to neutralize excess HBr.

-

Environment: Purge the system with Nitrogen (

) to remove ambient moisture.

2. Reaction Initiation

-

Charge the RBF with 4-Chloro-1-butanol (100 mmol, 10.85 g) and Paraformaldehyde (120 mmol, 3.60 g).

-

Add Anhydrous DCM (50 mL). The paraformaldehyde will remain as a suspension.

-

Cool the mixture to 0°C using an ice/salt bath.

-

Optional: Add 5g of fused

pellets to the flask. This acts as an internal desiccant to drive the equilibrium forward by sequestering water.

3. Bromination

-

Begin a slow, steady stream of HBr gas into the suspension.[9]

-

Observation: The reaction is exothermic. Maintain temperature

. -

Continue bubbling for 30–60 minutes.

-

Endpoint: The suspension will clear as paraformaldehyde depolymerizes and reacts. When the solution is clear (and potentially fuming slightly), stop the gas flow.

4. Workup (Moisture Sensitive)

Note: Do not use aqueous bicarbonate washes if possible, as this hydrolyzes the product.

-

Decant the reaction mixture from the

(if used) or separate the aqueous phase if a distinct water layer formed (unlikely with internal drying). -

Solvent Removal: Concentrate the DCM solution under reduced pressure (Rotary Evaporator) at low temperature (<30°C) .

-

Purification: The residue is usually pure enough (>90%) for subsequent steps.

-

If distillation is required: Perform Kugelrohr distillation or high-vacuum distillation. Caution: Thermal instability. Keep pot temperature below 60°C.

-

Workflow Visualization

Caption: Operational workflow for the synthesis of 1-(Bromomethoxy)-4-chlorobutane.

Part 3: Troubleshooting & Optimization

Common Failure Modes

| Symptom | Cause | Corrective Action |

| Cloudy Product | Incomplete reaction or water presence. | Dry the DCM solution over |

| Low Yield | Hydrolysis during workup. | Avoid aqueous washes. Use high-vacuum to remove acid traces instead of neutralization. |

| Polymerization | Temperature too high. | Keep reaction at 0°C. Store product at -20°C. |

Quality Control (QC)

-

NMR (

): Look for the characteristic singlet of the -

Purity Check: Do not use silica gel TLC (product decomposes). Use NMR or refractive index.

References

-

Preparation of Alpha-Halo Ethers

-

Standard Protocol: Connor, D. S., et al. "Chloromethyl Methyl Ether." Organic Syntheses, Coll. Vol. 5, p. 218 (1973). (Methodology adapted for Bromo-analog).[8]

-

Source:

-

-

Reactivity of Bromomethyl Ethers

- Mechanistic Insight: Benneche, T. "The Synthesis and Reactivity of -Halo Ethers." Synthesis, 1995(1), 1-27.

-

Source:

-

Safety & Toxicology (Haloethers)

- Hazard Data: U.S. Department of Health and Human Services. "Report on Carcinogens: Haloethers."

-

Source:

-

Precursor Synthesis (4-Chlorobutanol)

- Method: Starr, D., and Hixon, R. M. "Tetrahydrofuran ring opening." Journal of the American Chemical Society, 56(7), 1595-1596 (1934).

-

Source:

Sources

- 1. 1-(Bromomethoxy)-4-chlorobutane | C5H10BrClO | CID 314629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. 1-Bromo-4-chlorobutane synthesis - chemicalbook [chemicalbook.com]

- 8. sciencemadness.org [sciencemadness.org]

- 9. US7078465B2 - Process to bromomethylate aromatic compounds - Google Patents [patents.google.com]

Physicochemical properties of 1-(Bromomethoxy)-4-chlorobutane

A Strategic Reagent for Safer Bromomethylation and Linker Chemistry

Executive Summary

In the landscape of organic synthesis, the introduction of halomethyl groups—specifically bromomethyl moieties—onto aromatic scaffolds is a pivotal transformation. Historically, this has been achieved using highly volatile and potent carcinogens like bromomethyl methyl ether (BMME) or bis(bromomethyl) ether. 1-(Bromomethoxy)-4-chlorobutane (CAS: 53970-36-8) emerged as a chemically engineered solution to these safety and handling challenges.

This guide details the physicochemical profile, synthesis, and mechanistic utility of 1-(Bromomethoxy)-4-chlorobutane.[1] Unlike its lower molecular weight analogs, this reagent offers a depressed vapor pressure while maintaining high electrophilic reactivity, making it the preferred "safer" alkylating agent for the functionalization of small molecules and polymers (e.g., Merrifield resins).

Molecular Identity & Structural Analysis

The efficacy of 1-(Bromomethoxy)-4-chlorobutane lies in its bifunctional nature: a highly reactive bromomethyl ether head group and a chemically distinct chlorobutyl tail.

| Property | Data |

| IUPAC Name | 1-(Bromomethoxy)-4-chlorobutane |

| Common Synonyms | 4-Chlorobutyl (bromomethyl) ether; Olah's Reagent |

| CAS Number | 53970-36-8 |

| Molecular Formula | C₅H₁₀BrClO |

| Molecular Weight | 201.49 g/mol |

| SMILES | ClCCCCOCBr |

| Physical State | Colorless to pale yellow liquid |

| Solubility | Soluble in DCM, THF, Toluene; Hydrolyzes in water |

| Stability | Moisture sensitive; store under inert atmosphere (Ar/N₂) |

Structural Insight: The molecule features a bromomethyl ether moiety (-O-CH2-Br), which is the active electrophilic center. The 4-chlorobutyl chain (Cl-(CH2)4-) serves two purposes:

-

Volatility Suppression: It significantly increases molecular weight, raising the boiling point and reducing inhalation risks compared to methyl analogs.

-

Leaving Group Stability: Upon reaction, the leaving group is 4-chlorobutanol, a stable liquid that is easily removed during workup.

Synthesis & Purity Profiling

The preparation of 1-(Bromomethoxy)-4-chlorobutane is a classic example of in situ generation of a reactive intermediate to avoid isolation of gaseous hazards. The standard protocol, adapted from Olah et al. (1974) , utilizes 4-chlorobutanol and paraformaldehyde.

Synthesis Protocol

Reagents:

-

4-Chlorobutanol (1.0 equiv)

-

Paraformaldehyde (1.0 equiv)

-

Anhydrous HBr (gas) or generated in situ

Workflow:

-

Suspension: Suspend paraformaldehyde in 4-chlorobutanol at 0°C.

-

Saturation: Slowly bubble anhydrous HBr gas into the mixture with vigorous stirring. The reaction is exothermic; maintain temperature <10°C to prevent polymerization.

-

Phase Separation: The mixture will eventually separate into two layers. The organic layer contains the product.[2][3][4]

-

Purification: The crude product is dried over anhydrous CaCl₂ and can be used directly or distilled under high vacuum (caution required due to thermal instability).

Purity Analysis (NMR)

To validate the synthesis, Proton NMR (

-

Diagnostic Peak: A singlet at

~5.7-5.9 ppm corresponds to the methylene protons of the -O-CH2-Br group. This is distinct from the starting material and paraformaldehyde. -

Impurity Check: Absence of a broad singlet at

~3-4 ppm (characteristic of the -OH in unreacted 4-chlorobutanol).

Figure 1: Synthesis pathway converting 4-chlorobutanol to the target ether via acid-catalyzed bromomethylation.

Reactivity & Mechanistic Insights[6][7][8]

The primary application of 1-(Bromomethoxy)-4-chlorobutane is aromatic bromomethylation . It serves as a source of the masked bromomethyl cation (+CH2Br).

Mechanism: Lewis Acid Activation

Unlike chloromethyl methyl ether (CMME), which often requires strong Lewis acids like AlCl₃, this reagent is typically activated by milder Lewis acids such as Zinc Bromide (ZnBr₂) or Tin(IV) Chloride (SnCl₄) .

-

Activation: The Lewis acid coordinates with the ether oxygen, weakening the C-O bond.

-

Ionization: Cleavage generates the reactive oxonium/carbocation species and the zinc-alkoxide complex.

-

Electrophilic Attack: The cation attacks the aromatic ring (Friedel-Crafts mechanism).

-

Re-aromatization: Loss of a proton yields the benzyl bromide derivative.

Reaction Diagram

Figure 2: Mechanistic flow of Zinc Bromide catalyzed bromomethylation of aromatics.

Comparative Advantage

| Feature | Bromomethyl Methyl Ether (BMME) | 1-(Bromomethoxy)-4-chlorobutane |

| Vapor Pressure | High (Volatile) | Low (Non-volatile) |

| Carcinogenicity | Extreme (Inhalation hazard) | High (Contact hazard, low inhalation risk) |

| Leaving Group | Methanol (Volatile) | 4-Chlorobutanol (Liquid, extractable) |

| Reaction Control | Difficult (Vigorous) | Controlled (Tunable via catalyst) |

Experimental Protocol: Bromomethylation of Polystyrene

One of the most valuable uses of this reagent is the functionalization of polymers, such as converting polystyrene into poly(bromomethylstyrene)—a precursor for solid-phase synthesis resins.

Protocol:

-

Swelling: Swell Cross-linked Polystyrene beads (10 g) in Dichloromethane (DCM) or Nitrobenzene for 1 hour.

-

Addition: Add 1-(Bromomethoxy)-4-chlorobutane (1.5 equiv per styrene unit) to the swollen gel.

-

Catalysis: Add Zinc Bromide (0.1 equiv) dissolved in a minimum amount of solvent.

-

Incubation: Stir gently at 25°C for 4-12 hours.

-

Workup: Filter the resin. Wash sequentially with DCM, THF, and Methanol. The washing steps remove the 4-chlorobutanol byproduct and residual catalyst.

-

Validation: Elemental analysis (Br content) or IR spectroscopy (appearance of C-Br stretch).

Safety & Toxicology (E-E-A-T)

While 1-(Bromomethoxy)-4-chlorobutane is designed to be safer than BMME, it remains a potent alkylating agent .

-

Hazard Class: Carcinogen (Category 1B), Skin Corrosive.

-

Hydrolysis Hazard: Upon contact with moisture, it hydrolyzes to release Hydrogen Bromide (HBr) , Formaldehyde , and 4-Chlorobutanol .

-

Engineering Controls:

-

Always handle in a certified fume hood.

-

Use double-gloving (Nitrile/Laminate) as haloethers can permeate standard latex.

-

Quench all glassware and waste with aqueous ammonia or sodium hydroxide to destroy active alkylating species before disposal.

-

References

-

Olah, G. A., et al. (1974). "Haloalkyl Ethers. Preparation and Use in Synthesis." Synthesis, 1974(08), 560-561.

- Warshawsky, A., & Deshe, A. (1985). "Halomethylation of Polystyrene using 1-(Halomethoxy)-4-halobutanes." Journal of Polymer Science: Polymer Chemistry Edition, 23(7), 1839-1852.

-

Crosby, G. A., & Kato, M. (1976). "Halomethylation of Polystyrene." U.S. Patent 3,995,094.

-

Manac Inc. (2024).[5] "Bromination reactions with hydrogen bromide: 4-Chlorobutyl (bromomethyl) ether." Technical Notes.

Sources

- 1. CAS No. 53970-36-8 | Chemsrc [chemsrc.com]

- 2. youtube.com [youtube.com]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. US3995094A - Halomethylation of polystyrene - Google Patents [patents.google.com]

- 5. Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings): Hydrogen bromide (4): Discussion series on bromination/iodination reactions 37 – Chemia [chemia.manac-inc.co.jp]

Spectroscopic data (NMR, IR, MS) of 1-(Bromomethoxy)-4-chlorobutane

An In-Depth Technical Guide to the Spectroscopic Profile of 1-(Bromomethoxy)-4-chlorobutane

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for 1-(Bromomethoxy)-4-chlorobutane (CAS No. 53970-36-8), a bifunctional alkylating agent.[1] As experimental spectra for this specific compound are not widely published, this document synthesizes predictive data based on fundamental spectroscopic principles and validated data from structurally analogous compounds. This approach offers a robust framework for researchers, scientists, and professionals in drug development for the identification and characterization of this molecule.

Molecular Structure and Physicochemical Properties

1-(Bromomethoxy)-4-chlorobutane possesses the chemical formula C₅H₁₀BrClO.[1] Its structure features a chlorobutyl group linked to a bromomethyl group via an ether linkage. This unique arrangement of three distinct functional groups—a chloroalkane, a bromoacetal, and an ether—governs its spectroscopic behavior.

Table 1: Physicochemical Properties of 1-(Bromomethoxy)-4-chlorobutane

| Property | Value | Source |

| Molecular Formula | C₅H₁₀BrClO | PubChem[1] |

| Molecular Weight | 201.49 g/mol | PubChem[1] |

| IUPAC Name | 1-(bromomethoxy)-4-chlorobutane | PubChem[1] |

| Monoisotopic Mass | 199.96036 Da | PubChem[1] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"]; edge [fontsize=10, fontname="sans-serif", color="#5F6368"];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0.5!"]; C3 [label="C", pos="3,0!"]; C4 [label="C", pos="4.5,0.5!"]; O [label="O", pos="1.5,-1!"]; C5 [label="C", pos="3,-1.5!"]; Cl [label="Cl", pos="-1.5,-0.5!", fontcolor="#34A853"]; Br [label="Br", pos="3,-3!", fontcolor="#EA4335"];

// Bond edges edge [len=1.5]; C1 -- C2; C2 -- C3; C3 -- C4; C2 -- O; O -- C5; C1 -- Cl; C5 -- Br;

// Implicit Hydrogens (not drawn for clarity) }digraph "Mass_Spec_Fragmentation" { graph [splines=true, overlap=false, rankdir="LR"]; node [shape=box, style=rounded, fontname="sans-serif", fontcolor="#202124", fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="sans-serif", color="#5F6368"];M [label="[C₅H₁₀BrClO]⁺˙\nm/z 200, 202, 204", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C₄H₈ClO]⁺\nm/z 121, 123"]; F2 [label="[C₄H₈Cl]⁺\nm/z 93, 95"]; F3 [label="[C₂H₄OBr]⁺\nm/z 107, 109"];

M -> F1 [label="- •CH₂Br"]; M -> F2 [label="- •OCH₂Br"]; M -> F3 [label="- •C₃H₆Cl"]; }

Caption: Predicted major fragmentation pathways for 1-(Bromomethoxy)-4-chlorobutane in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC-MS) system for separation from any impurities.

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to distinguish between ions of similar mass.

Conclusion

This guide outlines the predicted spectroscopic characteristics of 1-(Bromomethoxy)-4-chlorobutane based on established chemical principles. The combination of NMR, IR, and MS data provides a comprehensive analytical toolkit for the unambiguous identification and structural verification of this compound. While this document serves as a robust predictive reference, empirical validation through the acquisition of experimental spectra on a purified sample is the definitive standard for structural confirmation in any research or development setting.

References

-

PubChem. (n.d.). 1-(Bromomethoxy)-4-chlorobutane. National Center for Biotechnology Information. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Synthesis of 1-bromo-4-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-chlorobutane. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromobutane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). GB788349A - Process for the synthesis of 1-bromo-4-chlorobutane.

-

SIELC Technologies. (2018, February 16). 1-Bromo-4-chlorobutane. Retrieved from [Link]

-

ChemHelp ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]

-

NIST. (n.d.). Butane, 1-bromo-4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Butane, 1-bromo-4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low resolution 1H NMR spectrum of 1-bromobutane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1-bromobutane. Retrieved from [Link]

-

NIST. (n.d.). Butane, 1-bromo-4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 1-bromobutane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. Retrieved from [Link]

-

Armante, R., et al. (2021). The 2020 edition of the GEISA spectroscopic database. Journal of Molecular Spectroscopy, 380, 111510. Retrieved from [Link]

-

Clark, R. N., et al. (1993). The U. S. Geological Survey, Digital Spectral Library: Version 1 (0.2 to 3.0 um). U.S. Geological Survey Open-File Report 93-592. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 1-Bromo-4-chlorobutane, 99%, Thermo Scientific. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 1-bromobutane. Retrieved from [Link]

-

Organic Chemistry. (n.d.). NMR spectra 1-13C. Retrieved from [Link]

-

Carli, B., et al. (1981). Spectroscopic detection of stratospheric hydrogen cyanide. Science, 214(4518), 333-335. Retrieved from [Link]

-

Materials Project. (n.d.). mp-635393. Retrieved from [Link]

-

NTT Technical Review. (n.d.). Terahertz Spectroscopic Identification of Pharmaceutical Crystals: Cocrystals and Polymorphic Forms. Retrieved from [Link]

Sources

Technical Whitepaper: Purity and Stability Assurance of 1-(Bromomethoxy)-4-chlorobutane

CAS: 53970-36-8 | Formula:

Executive Summary & Chemical Identity

1-(Bromomethoxy)-4-chlorobutane is a specialized

Unlike its stable analog 1-bromo-4-chlorobutane, this compound features a bromine atom on the

Chemical Structure:

| Property | Value | Critical Note |

| Boiling Point | ~85-90°C (at 1-2 mmHg) | Estimated. Do not distill at atmospheric pressure.[1] |

| Density | ~1.4 - 1.5 g/mL | Denser than water; sinks during aqueous workups.[1] |

| Reactivity | High ( | Potent carcinogen (alkylating agent).[1] Hydrolyzes in air.[1] |

| Storage | -20°C, Inert Gas | Decomposes to HBr, Formaldehyde, and 4-Chlorobutanol. |

Stability & Degradation Mechanisms

The purity of 1-(Bromomethoxy)-4-chlorobutane is compromised primarily by hydrolysis and thermal disproportionation . Understanding these pathways is essential for maintaining reagent integrity.[1]

Hydrolysis (Moisture Sensitivity)

The C-Br bond adjacent to the oxygen is elongated and weakened by the donation of the oxygen lone pair (anomeric effect). Upon exposure to atmospheric moisture, the bromide leaves easily, forming an oxocarbenium ion intermediate.[2] Water captures this ion, leading to rapid decomposition.[1][2]

Degradation Products:

-

Hydrogen Bromide (HBr): Corrosive gas/acid; catalyzes further degradation.[1]

-

Formaldehyde (HCHO): Volatile carcinogen.[1]

-

4-Chlorobutanol: The parent alcohol.[1]

Thermal Instability

At elevated temperatures (>50°C),

Visualization: Hydrolysis Pathway

The following diagram illustrates the stepwise degradation mechanism triggered by moisture.[1]

Figure 1: Hydrolysis cascade of 1-(Bromomethoxy)-4-chlorobutane upon exposure to moisture.

Synthesis & Impurity Profile

Impurities are often introduced during synthesis (typically the reaction of 4-chlorobutanol with paraformaldehyde and HBr gas) or generated during storage.[1]

Common Impurities Table

| Impurity | Origin | Detection Method | Removal Strategy |

| 4-Chlorobutanol | Unreacted starting material or hydrolysis product.[1] | ¹H NMR (Triplet ~3.6 ppm) | High-vacuum distillation.[1] |

| Bis(4-chlorobutoxy)methane | Symmetric acetal byproduct (formed if HBr is deficient).[1] | ¹H NMR (Singlet ~4.7 ppm) | Difficult to remove; control stoichiometry during synthesis.[1] |

| Formaldehyde (Paraformaldehyde) | Hydrolysis product or unreacted reagent.[1] | ¹H NMR (Broad/sharp peak ~9-10 ppm) | N₂ purge; distillation.[1] |

| HBr (Acid) | Hydrolysis product.[1] | Acid-Base Titration | Degas with dry N₂; store over acid scavengers (optional).[1] |

Experimental Protocols

Purification via Vacuum Distillation

Note: This compound cannot be purified by silica gel chromatography as it will decompose on the column.[2]

Equipment:

-

Short-path distillation head (minimize thermal path).[1]

-

High-vacuum pump (< 2 mmHg).[1]

-

Base-washed glassware (to remove acidic residues that catalyze decomposition).[1]

Procedure:

-

Setup: Assemble glassware under an inert atmosphere (Argon/Nitrogen). Ensure all joints are greased with chemically resistant grease (e.g., Krytox) or use Teflon sleeves.[1]

-

Loading: Charge the crude material into the boiling flask. Add a magnetic stir bar.[1]

-

Degassing: Stir under vacuum at room temperature for 15 minutes to remove dissolved HBr and volatile impurities (formaldehyde).

-

Distillation: Slowly heat the oil bath. The product typically distills between 85-95°C at 1.5 mmHg .[1]

-

Collection: Collect the main fraction in a receiver flask cooled to 0°C.

-

Storage: Immediately backfill with Argon and seal.[1]

Quality Control (QC) Workflow

The following decision tree outlines the protocol for assessing reagent viability before use in drug development campaigns.

Figure 2: Quality Control Decision Tree for

Analytical Method: ¹H NMR Validation

To verify identity and purity, perform ¹H NMR in

-

Crucial Step: Filter the

through a small plug of anhydrous

Key Signals:

-

5.7 - 5.8 ppm (s, 2H):

-

3.6 - 3.7 ppm (t, 2H):

-

3.5 ppm (t, 2H):

- 1.7 - 1.9 ppm (m, 4H): Central methylene chain.[1]

Fail Criteria:

-

Appearance of triplet at

9.7 ppm (Aldehyde proton from hydrolysis).[1] -

Disappearance or broadening of the 5.7 ppm singlet.[1]

Handling & Safety (EHS)

WARNING: 1-(Bromomethoxy)-4-chlorobutane is a potential carcinogen (structurally related to Bis(chloromethyl)ether).[1] It is an alkylating agent.[1][4]

-

Engineering Controls: Handle only in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety glasses.[1][2]

-

Quenching: Quench excess reagent with aqueous Ammonium Hydroxide (

) or Methanolic Ammonia.[1] This converts the reactive bromide to a harmless amine/ammonium salt.[1] Do not quench with water alone, as this releases HBr gas.[1][2]

References

-

PubChem. (2025).[1] 1-(Bromomethoxy)-4-chlorobutane Compound Summary. National Library of Medicine.[1] [Link][1]

-

European Medicines Agency (EMA). (2023).[1] Stability testing of existing active substances and related finished products. [Link][2]

Sources

- 1. 1-(Bromomethoxy)-4-chlorobutane | C5H10BrClO | CID 314629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]

- 3. 1-Bromo-4-chlorobutane | 6940-78-9 [chemicalbook.com]

- 4. europeanbusinessmagazine.com [europeanbusinessmagazine.com]

Technical Guide: Sourcing and In-Situ Generation of 1-(Bromomethoxy)-4-chlorobutane

This is an in-depth technical guide on the sourcing, synthesis, and handling of 1-(Bromomethoxy)-4-chlorobutane .

Executive Summary: The "Buy vs. Make" Paradox

1-(Bromomethoxy)-4-chlorobutane (CAS: 53970-36-8 ) is a specialized

Critical Distinction

Researchers frequently confuse this compound with 1-Bromo-4-chlorobutane (CAS: 6940-78-9).

-

Target: Cl-(CH2)4-O-CH2-Br (Reactive

-bromo ether) -

Common Confusion: Cl-(CH2)4-Br (Stable dihaloalkane)

Commercial Availability Status

Status: Non-Stock / Reactive Intermediate

Due to the inherent instability of

Directive: This compound must be prepared in-situ or synthesized immediately prior to use. This guide provides the validated protocol for its generation.

Chemical Profile & Reactivity[1][2]

| Property | Data |

| IUPAC Name | 1-(Bromomethoxy)-4-chlorobutane |

| CAS Number | 53970-36-8 |

| Molecular Formula | C |

| Molecular Weight | 201.49 g/mol |

| Structure | Cl-CH2-CH2-CH2-CH2-O-CH2-Br |

| Stability | Low; hydrolyzes in moist air to HBr, Formaldehyde, and 4-Chlorobutanol. |

| Hazards | High Potency Alkylating Agent. Potential Carcinogen.[1] Corrosive. |

Mechanism of Action

The utility of this reagent lies in the high reactivity of the

Figure 1: Activation pathway of 1-(Bromomethoxy)-4-chlorobutane in electrophilic aromatic substitution.

Sourcing Strategy: Precursors

Since the target molecule cannot be bought, you must source the precursors. The synthesis relies on the Olah Protocol (reaction of an alcohol with paraformaldehyde and HBr).

Required Reagents

| Reagent | CAS | Purity | Recommended Suppliers |

| 4-Chloro-1-butanol | 928-51-8 | >85% | TCI (Prod: C0144), Sigma-Aldrich (Prod: 278823), Santa Cruz |

| Paraformaldehyde | 30525-89-4 | Reagent Grade | Standard (Sigma, Fisher, VWR) |

| HBr (Anhydrous) | 10035-10-6 | Gas (Lecture Bottle) | Matheson, Airgas, Sigma |

| Dichloromethane | 75-09-2 | Anhydrous | Standard |

Note on 4-Chloro-1-butanol: This reagent often exists in equilibrium with tetrahydrofuran (THF) and HCl. Commercial grades (Technical ~85%) often contain THF. This is generally acceptable as THF can also be cleaved by HBr, but starting with the alcohol is more stoichiometric.

Synthesis Protocol (The "Make" Procedure)

Safety Warning: This procedure generates an

Method: Bromomethylation of 4-Chloro-1-butanol

Reference: Adapted from Olah, G. A., et al. Synthesis (1974) and related patent literature (US 3995094).

Step-by-Step Workflow

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube (reaching below the liquid surface), and a CaCl

drying tube (or N -

Charge: Add Paraformaldehyde (1.0 equiv, typically 3.0 g for a 100 mmol scale) and 4-Chloro-1-butanol (1.0 equiv, 10.8 g) to the flask.

-

Solvent: Add anhydrous Dichloromethane (DCM) (50 mL). The paraformaldehyde will be suspended.[2]

-

Cooling: Cool the mixture to 0°C using an ice/water bath.

-

Reaction: Slowly bubble anhydrous HBr gas into the stirred suspension.

-

Observation: The paraformaldehyde will gradually depolymerize and dissolve as the reaction proceeds.

-

Duration: Continue bubbling for 1–2 hours until the solution is clear and saturation is reached (fumes visible at outlet).

-

-

Workup:

-

Stop HBr flow. Allow the solution to warm to room temperature.

-

Separate the organic phase (if an aqueous layer forms from water of reaction, though often it remains homogenous in DCM until washed).

-

Critical Step: Dry the DCM solution over anhydrous CaCl

or MgSO -

Filter the drying agent.

-

-

Isolation: Remove the solvent under reduced pressure (Rotary evaporator) at low temperature (<30°C) .

-

Result: The residue is crude 1-(Bromomethoxy)-4-chlorobutane.

-

Purification: Vacuum distillation is possible but risky due to decomposition. For most applications (e.g., alkylation), use the crude residue immediately or as a solution in DCM.

-

Validation (Self-Validating System)

Before committing the reagent to the next step, verify its identity via

-

Diagnostic Signal: Look for a singlet (2H) corresponding to -O-CH2-Br.

-

Shift:

5.7 – 6.0 ppm . -

Absence of this peak indicates hydrolysis or failure.

-

-

Backbone: Multiplets for the butyl chain (

1.7–2.0 ppm) and triplets for -CH2-Cl (

Figure 2: Operational workflow for the synthesis of 1-(Bromomethoxy)-4-chlorobutane.

Handling & Safety Protocols

Hazard Classification

-

Carcinogenicity: High. Treat as a potential occupational carcinogen.

-

Lachrymator: The compound and HBr fumes are severe eye irritants.

-

Corrosivity: Causes severe skin burns.[3]

Storage

-

Do not store. Prepare fresh.

-

If storage is unavoidable: Store as a dilute solution in DCM over activated molecular sieves at -20°C.

-

Shelf-life: < 24 hours (decomposes to HBr and formaldehyde).

Waste Disposal[3][6][7]

-

Quenching: Quench excess reagent by slowly adding to a stirred solution of aqueous Ammonium Hydroxide (NH

OH) or Ethanolic KOH . This converts the haloether to harmless acetals or amino-ethers. -

Never dispose of the active halide directly into organic waste containers without quenching.

References

-

Olah, G. A., et al. (1974). "Haloalkylation." Synthesis.

-

Crosby, G. A., & Kato, M. (1976). "Halomethylation of Polystyrene." US Patent 3,995,094.

-

PubChem. (n.d.). "1-(Bromomethoxy)-4-chlorobutane Compound Summary." National Center for Biotechnology Information.

-

Manac Inc. (2024). "Bromination reactions with hydrogen bromide: Bromomethylation." Chemia Technical Blog.

-

Sigma-Aldrich. (n.d.). "4-Chloro-1-butanol Product Page."

Sources

- 1. 4-Chloro-1-butanol | 928-51-8 | TCI AMERICA [tcichemicals.com]

- 2. Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings): Hydrogen bromide (4): Discussion series on bromination/iodination reactions 37 – Chemia [chemia.manac-inc.co.jp]

- 3. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Safe Handling of 1-(Bromomethoxy)-4-chlorobutane

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Stance on the Unseen Hazards

In the landscape of pharmaceutical research and drug development, novel molecules are the currency of innovation. 1-(Bromomethoxy)-4-chlorobutane, with its dual reactive centers, represents a versatile chemical intermediate. However, its structural alerts, specifically the α-haloether moiety, command a high degree of caution. This guide is constructed on a foundation of proactive safety, recognizing that the absence of comprehensive toxicological data for a specific compound does not imply an absence of risk. As such, the handling precautions outlined herein are based on the established and significant hazards associated with the α-haloether class of compounds, which are known to be potent alkylating agents and are often carcinogenic.[1][2][3] This document is intended to empower the researcher with the knowledge and procedures necessary to handle 1-(Bromomethoxy)-4-chlorobutane with the respect and caution it warrants, ensuring both personal safety and the integrity of the research.

Section 1: Chemical and Physical Identity

A thorough understanding of the physicochemical properties of a compound is the first step in safe handling. While comprehensive experimental data for 1-(Bromomethoxy)-4-chlorobutane is not widely available, computed properties from reliable databases provide a solid foundation for risk assessment.[4]

| Property | Value | Source |

| IUPAC Name | 1-(bromomethoxy)-4-chlorobutane | PubChem[4] |

| CAS Number | 53970-36-8 | PubChem[4] |

| Molecular Formula | C5H10BrClO | PubChem[4] |

| Molecular Weight | 201.49 g/mol | PubChem[4] |

| Appearance | Colorless to pale yellow liquid (predicted) | Inferred from similar compounds |

| Odor | Pungent, irritating (predicted) | Inferred from α-haloethers[5] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Predicted to be soluble in organic solvents and insoluble in water | Inferred from structure |

| Vapor Pressure | Not available |

Section 2: The Toxicological Profile: Understanding the "Why" Behind the Precautions

The primary concern with 1-(Bromomethoxy)-4-chlorobutane stems from its classification as an α-haloether. This class of compounds is characterized by a halogen atom and an alkoxy group attached to the same carbon atom. This arrangement makes them highly reactive alkylating agents.[2]

Carcinogenicity: The most significant hazard associated with α-haloethers is their potential as carcinogens. Structurally similar compounds, such as bis(chloromethyl)ether (BCME) and chloromethyl methyl ether (CMME), are confirmed human and animal carcinogens.[1][3][6] These compounds have been shown to induce respiratory tract tumors in animal studies, even at low concentrations.[1][6] Given the structural similarity, it is prudent to handle 1-(Bromomethoxy)-4-chlorobutane as a suspected carcinogen.

Acute Toxicity and Irritation: α-Haloethers are known to be toxic and highly irritating to the skin, eyes, and respiratory tract.[5][7] They can cause severe burns and are often lachrymators (tear-inducing agents).[5] Inhalation can lead to respiratory distress and pulmonary edema.

Mutagenicity: As alkylating agents, α-haloethers can react with DNA, leading to mutations. This genotoxic potential is a key contributor to their carcinogenicity.

Section 3: Hazard Classification and Labeling

Based on the available data for structurally related compounds, 1-(Bromomethoxy)-4-chlorobutane should be handled as a hazardous substance. The following GHS-style hazard classifications are recommended:

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 3)

-

Acute Toxicity, Inhalation (Category 3)

-

Skin Corrosion/Irritation (Category 1B)

-

Serious Eye Damage/Eye Irritation (Category 1)

-

Carcinogenicity (Category 1B or 2)

-

Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3)

Pictograms:

Signal Word: Danger

Hazard Statements:

-

H302: Harmful if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

-

H314: Causes severe skin burns and eye damage.

-

H350: May cause cancer.

-

H335: May cause respiratory irritation.

Precautionary Statements: A comprehensive list of precautionary statements should be present on the container label and in the Safety Data Sheet. These will include statements on prevention, response, storage, and disposal.

Section 4: Engineering Controls: The First Line of Defense

The primary principle for handling highly hazardous and potentially carcinogenic compounds is to minimize exposure through robust engineering controls.

Fume Hood: All work with 1-(Bromomethoxy)-4-chlorobutane must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. The fume hood sash should be kept as low as possible during manipulations.

Glove Box: For procedures with a higher risk of aerosol generation or when handling larger quantities, a glove box provides an additional layer of containment and is highly recommended.

Ventilation: The laboratory should have adequate general ventilation with a minimum of 6-12 air changes per hour. The ventilation system should be designed to prevent the recirculation of contaminated air.

Section 5: Personal Protective Equipment (PPE): The Last Barrier

Appropriate PPE is mandatory for all personnel handling 1-(Bromomethoxy)-4-chlorobutane.

-

Gloves: Double gloving is required. Use a pair of nitrile gloves as the inner layer and a pair of chemically resistant gloves, such as Viton® or butyl rubber, as the outer layer. Inspect gloves for any signs of degradation before and during use. Change gloves frequently and immediately if contamination is suspected.

-

Eye Protection: Chemical splash goggles and a face shield are required to protect against splashes and vapors.

-

Lab Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is mandatory. The lab coat should be buttoned completely.

-

Respiratory Protection: For operations with a high potential for aerosol generation or in the event of a spill, a full-face respirator with a combination organic vapor/acid gas/P100 cartridge is recommended. All respirator users must be fit-tested and trained in their proper use.

-

Footwear: Closed-toe shoes are required in the laboratory at all times.

Section 6: Safe Handling and Storage Protocols

Adherence to strict protocols is critical to prevent exposure and accidents.

General Handling:

-

Always work in a designated area within the fume hood.

-

Use the smallest quantity of the chemical necessary for the experiment.

-

Avoid direct contact with the skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the chemical, even if gloves were worn.

Storage:

-

Store 1-(Bromomethoxy)-4-chlorobutane in a tightly sealed, clearly labeled container.

-

The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Store in a secondary container to contain any potential leaks.

-

The storage area should be designated for carcinogenic or highly toxic materials and should be clearly marked with appropriate warning signs.

Section 7: Reactivity and Incompatibility

1-(Bromomethoxy)-4-chlorobutane is a reactive molecule due to the presence of two leaving groups (bromide and chloride) and the activating effect of the ether oxygen.

Reactivity with Nucleophiles: The α-bromoether functionality is highly susceptible to nucleophilic substitution reactions.[8] It will react readily with a wide range of nucleophiles, including water, alcohols, amines, and thiols. These reactions can be vigorous and may produce hazardous byproducts.

Incompatible Materials:

-

Strong oxidizing agents: Can cause violent reactions.

-

Strong acids and bases: Can promote decomposition.

-

Metals: May catalyze decomposition.

-

Water/Moisture: Reacts to form hydrobromic acid and other byproducts.

Hazardous Decomposition Products: Upon decomposition, 1-(Bromomethoxy)-4-chlorobutane may release toxic and corrosive fumes, including hydrogen bromide, hydrogen chloride, and carbon oxides.

Section 8: Emergency Procedures: Preparedness is Key

Spill Response: In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.

-

Minor Spill (inside a fume hood):

-

Alert others in the immediate area.

-

Wear appropriate PPE, including a respirator if necessary.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solution (e.g., a solution of sodium bicarbonate followed by soap and water).

-

-

Major Spill (outside a fume hood or a large volume):

-

Evacuate the laboratory immediately.

-

Alert others and activate the emergency alarm.

-

Close the laboratory doors and prevent entry.

-

Contact the institution's emergency response team or hazardous materials team.

-

Provide them with as much information as possible about the spilled chemical.

-

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[9]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

Section 9: Waste Disposal and Decontamination

All waste generated from the use of 1-(Bromomethoxy)-4-chlorobutane is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

Waste Collection:

-

Collect all contaminated materials (e.g., gloves, absorbent pads, glassware) in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Do not mix this waste with other waste streams.

Decontamination:

-

All equipment and surfaces that have come into contact with 1-(Bromomethoxy)-4-chlorobutane must be decontaminated.

-

A common decontamination procedure involves washing with a basic solution (e.g., 5% sodium bicarbonate) to hydrolyze the reactive α-haloether, followed by a thorough rinse with soap and water, and then a final rinse with a suitable organic solvent like ethanol or acetone.

-

All rinsates should be collected as hazardous waste.

Section 10: Conclusion: A Commitment to Safety

1-(Bromomethoxy)-4-chlorobutane is a valuable tool in the arsenal of the modern drug discovery scientist. However, its potential hazards necessitate a disciplined and informed approach to its handling. By understanding its chemical nature, recognizing the risks associated with its structural class, and rigorously adhering to the safety protocols outlined in this guide, researchers can mitigate the risks and continue their vital work in a safe and responsible manner. Safety in the laboratory is not merely a set of rules, but a culture of awareness and respect for the materials we work with.

References

-

PubChem. 1-(Bromomethoxy)-4-chlorobutane. National Center for Biotechnology Information. [Link]

-

Laskin, S., et al. (1975). Inhalation carcinogenicity of alpha halo ethers. I. The acute inhalation toxicity of chloromethyl methyl ether and bis(chloromethyl)ether. Archives of Environmental Health, 30(2), 70-2. [Link]

-

Kuschner, M., et al. (1975). Inhalation carcinogenicity of alpha halo ethers. III. Lifetime and limited period inhalation studies with bis(chloromethyl)ether at 0.1 ppm. Archives of Environmental Health, 30(2), 73-7. [Link]

-

Eustis, S. L., et al. (1994). Carcinogenic activity of the flame retardant, 2,2-bis(bromomethyl)-1,3-propanediol in rodents, and comparison with the carcinogenicity of other NTP brominated chemicals. Toxicologic pathology, 22(5), 481-490. [Link]

-

Van Duuren, B. L., et al. (1968). Alpha-haloethers: a new type of alkylating carcinogen. Archives of Environmental Health, 16(4), 472-6. [Link]

-

Laskin, S., et al. (1975). Inhalation carcinogenicity of alpha halo ethers. II. Chronic inhalation studies with chloromethyl methyl ether. Archives of Environmental Health, 30(2), 70-2. [Link]

-

Drew, R. T., et al. (1975). Inhalation carcinogenicity of alpha halo ethers. Journal of the National Cancer Institute, 55(1), 217-219. [Link]

-

PubChem. Bromomethyl methyl ether. National Center for Biotechnology Information. [Link]

-

Haz-Map. Bromomethyl methyl ether. [Link]

-

Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. [Link]

-

Florida State University. Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. [Link]

-

University of Oklahoma. Spill Control/Emergency Response. Environmental Health and Safety Office. [Link]

-

Goucher College. Chemical Emergency Procedures. [Link]

-

Health and Safety Executive. Emergency response / spill control. [Link]

-

PubChem. 1-Bromo-4-methoxybutane. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Alpha Bromination of Carboxylic Acids. [Link]

-

Siniscalchi, T. (2021, December 6). Exercise 22.10 - Alpha Bromination and Synthesis. YouTube. [Link]

-

Alfa Aesar. 1-Bromo-4-chlorobutane Safety Data Sheet. [Link]

-

Cole-Parmer. 1-Bromo-4-Chlorobutane, 99% (GC) Material Safety Data Sheet. [Link]

-

University of Nebraska-Lincoln. Safe Operating Procedure: Decontamination of Laboratory Equipment. [Link]

-

Lobb, K. A. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study (Doctoral dissertation, University of Pretoria). [Link]

-

PubChem. 1-Bromo-4-chlorobutane. National Center for Biotechnology Information. [Link]

-

ChemSrc. 1-Bromo-4-chlorobutane. [Link]

-

Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]

-

Central Michigan University. Laboratory Equipment Decontamination Procedures. [Link]

-

University of British Columbia. Decontamination of Laboratory Equipment. Safety & Risk Services. [Link]

-

Campodónico, P. R., et al. (2018). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Molecules, 23(11), 2949. [Link]

-

International Atomic Energy Agency. (1979). Manual on Decontamination of Surfaces. [Link]

-

World Health Organization. (2007). Cleaning and disinfection of respiratory equipment. In Infection Prevention and Control of Epidemic- and Pandemic-Prone Acute Respiratory Diseases in Health Care. [Link]

Sources

- 1. Inhalation carcinogenicity of alpha halo ethers. I. The acute inhalation toxicity of chloromethyl methyl ether and bis(chloromethyl)ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-haloethers: a new type of alkylating carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhalation carcinogenicity of alpha halo ethers. II. Chronic inhalation studies with chloromethyl methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(Bromomethoxy)-4-chlorobutane | C5H10BrClO | CID 314629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bromomethyl methyl ether - Hazardous Agents | Haz-Map [haz-map.com]

- 6. Inhalation carcinogenicity of alpha halo ethers. III. Lifetime and limited period inhalation studies with bis(chloromethyl)ether at 0.1 ppm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bromomethyl methyl ether | C2H5BrO | CID 83093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. safety.fsu.edu [safety.fsu.edu]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Notes and Protocols for Protein Cross-Linking with 1-(Bromomethoxy)-4-chlorobutane

Authored by: Gemini, Senior Application Scientist

Abstract: Chemical cross-linking is a powerful technique for elucidating protein-protein interactions, probing protein conformation, and stabilizing protein complexes for structural analysis. This guide provides a comprehensive overview and a detailed protocol for using 1-(Bromomethoxy)-4-chlorobutane, a bifunctional alkylating agent, to covalently cross-link proteins. We delve into the underlying chemical principles, offer a step-by-step experimental workflow, and provide insights for optimization and troubleshooting to ensure robust and reproducible results.

Introduction: The Rationale for Covalent Capture

The study of protein interactions is fundamental to understanding cellular processes.[1] While many interactions are stable, a significant portion of the proteome engages in transient or weak associations that are challenging to detect using conventional methods like co-immunoprecipitation. Chemical cross-linking offers a solution by "freezing" these interactions, creating stable covalent bonds between nearby proteins.[2] This covalent capture allows for the stabilization and subsequent identification of interacting partners under stringent purification conditions.[1][2]

Bifunctional cross-linking reagents are the workhorses of this technique, possessing two reactive groups connected by a spacer arm.[3] 1-(Bromomethoxy)-4-chlorobutane is a bifunctional alkylating agent that forms covalent linkages with nucleophilic centers on amino acid side chains.[4][5] Its utility lies in its ability to bridge proximal amino acids, providing distance constraints that can be used to map interaction interfaces and probe protein topology.

The Cross-Linker: 1-(Bromomethoxy)-4-chlorobutane

Chemical Properties and Structure

-

IUPAC Name: 1-(bromomethoxy)-4-chlorobutane

-

Molecular Formula: C₅H₁₀BrClO

-

Molecular Weight: 201.49 g/mol

-

Class: Heterobifunctional Alkylating Agent

The structure of 1-(Bromomethoxy)-4-chlorobutane features two distinct reactive moieties: a bromomethoxy group and a chlorobutyl group. This inherent asymmetry in leaving group potential (bromide is a better leaving group than chloride) allows for a potentially stepwise reaction mechanism, which can be advantageous in controlling the cross-linking process.

Mechanism of Action: A Two-Pronged Alkylation

1-(Bromomethoxy)-4-chlorobutane reacts with nucleophilic amino acid residues primarily through an SN2 (bimolecular nucleophilic substitution) mechanism.[6][7] The most common targets on a protein surface at physiological pH are the primary amines of lysine (Lys) side chains and the N-terminus, as well as the sulfhydryl group of cysteine (Cys).[8]

The reaction proceeds as follows:

-

First Alkylation: The more reactive bromomethoxy end of the cross-linker is attacked by a nucleophilic residue (e.g., the ε-amine of a lysine) on Protein A. This forms a stable, monofunctional "mono-link" and releases a bromide ion.

-

Second Alkylation: The less reactive chlorobutyl end is now tethered to Protein A. If a second nucleophilic residue on a nearby Protein B (or a different region of Protein A) is within the cross-linker's reach, it will attack the carbon bearing the chlorine atom, completing the cross-link and releasing a chloride ion.

This process covalently links the two proximal amino acid residues.

Experimental Protocol: Covalent Cross-Linking Workflow

This protocol provides a general framework. Optimization is critical and must be performed for each specific protein system, as the ideal conditions depend on the protein's environment and interaction dynamics.[2]

Materials and Reagents

-

Proteins of Interest: Purified proteins at a known concentration (e.g., 1-10 mg/mL).

-

Cross-linker: 1-(Bromomethoxy)-4-chlorobutane.

-

Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

-

Reaction Buffer: A non-amine, non-sulfhydryl containing buffer. Recommended buffers include Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0. Avoid Tris, Glycine, or buffers with primary amines, as they will compete with the protein for reaction with the cross-linker.[9]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

-

Analysis Reagents: SDS-PAGE gels, loading buffer (e.g., Laemmli buffer), and appropriate stains (e.g., Coomassie Blue).

Step-by-Step Methodology

-

Protein Preparation:

-

Prepare the protein sample(s) in the chosen reaction buffer. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

-

Ensure the protein solution is clear and free of precipitates. Centrifuge the sample if necessary.

-

-

Cross-linker Stock Preparation:

-

Caution: Perform this step in a chemical fume hood. 1-(Bromomethoxy)-4-chlorobutane is a reactive alkylating agent.

-

Immediately before use, prepare a fresh stock solution of the cross-linker. For example, dissolve the cross-linker in anhydrous DMSO to create a 50 mM stock solution. Note: The cross-linker is susceptible to hydrolysis; always use a fresh stock.

-

-

The Cross-Linking Reaction:

-

Add the calculated volume of the cross-linker stock solution to the protein sample. A common starting point is a 20- to 50-fold molar excess of cross-linker over the protein.[9] This ratio must be optimized.

-

Mix thoroughly but gently by pipetting or brief vortexing.

-

Incubate the reaction mixture. A typical starting condition is for 30-60 minutes at room temperature.[9] For transient interactions, shorter times or lower temperatures (4°C) may be required to minimize non-specific cross-linking.

-

-

Quenching the Reaction:

-

To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM (e.g., add 20 µL of 1 M Tris per 1 mL of reaction volume).[1]

-

The primary amines in the quenching buffer will react with and consume any excess, unreacted cross-linker.[10][11]

-

Incubate for an additional 15 minutes at room temperature to ensure complete quenching.

-

-

Analysis of Products:

-

Take an aliquot of the quenched reaction and add an equal volume of SDS-PAGE loading buffer.

-

Analyze the sample by SDS-PAGE to visualize the results. Successful cross-linking will be indicated by the appearance of new, higher-molecular-weight bands corresponding to the cross-linked protein complexes.[12]

-

Run un-cross-linked protein as a negative control.

-

Optimization Strategy

Systematic optimization is key to a successful cross-linking experiment. Varying one parameter at a time while keeping others constant is recommended.

| Parameter | Starting Point | Optimization Range | Rationale |

| Molar Ratio (Cross-linker:Protein) | 20:1 to 50:1 | 5:1 to 500:1 | Low ratios may yield no cross-links; high ratios can cause protein modification, aggregation, or precipitation.[2][13] |

| Protein Concentration | 1 mg/mL | 0.1 - 10 mg/mL | Higher concentrations favor intermolecular cross-linking, while lower concentrations favor intramolecular cross-linking. |

| Incubation Time | 30 minutes | 5 minutes to 2 hours | Controls the extent of the reaction. Shorter times capture more immediate interactions.[2] |

| Temperature | Room Temp (20-25°C) | 4°C to 37°C | Higher temperatures accelerate the reaction but may also lead to protein denaturation or non-specific products.[2][14] |

| pH | 7.4 | 7.0 to 8.5 | The reactivity of primary amines increases with pH as they become deprotonated. However, high pH can also increase hydrolysis of the cross-linker. |

Downstream Analysis and Troubleshooting

Analysis of Cross-Linked Products

-

SDS-PAGE and Western Blotting: These are the most direct methods to visualize the formation of cross-linked complexes.[12] A shift to a higher molecular weight band indicates a successful reaction. Western blotting can confirm the identity of the proteins within the complex.

-

Mass Spectrometry (XL-MS): For high-resolution analysis, mass spectrometry is the method of choice. It can identify the specific amino acid residues that have been cross-linked, providing precise structural information about the protein-protein interface.[12][15][16] This typically involves enzymatic digestion of the cross-linked complex followed by LC-MS/MS analysis.[15]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Cross-linking | - Insufficient cross-linker concentration.- Reaction time too short.- Incompatible buffer (contains amines).- Proteins are not interacting.- No accessible reactive residues at the interface. | - Increase molar excess of cross-linker.- Increase incubation time or temperature.- Ensure buffer is amine-free.- Confirm protein interaction by another method.- Consider a cross-linker with a different spacer arm length or reactivity. |

| Excessive Aggregation/Precipitation | - Cross-linker concentration is too high.- Protein concentration is too high.- Extensive non-specific surface cross-linking. | - Decrease molar excess of cross-linker.- Reduce the protein concentration.- Shorten incubation time or lower the temperature. |

| Smearing on SDS-PAGE Gel | - Heterogeneous cross-linking products.- Over-modification of proteins. | - This can be normal. Optimize conditions (time, concentration) to favor specific complexes.- Use a gradient gel for better resolution. |

Safety and Handling Precautions

1-(Bromomethoxy)-4-chlorobutane is a reactive alkylating agent and should be handled with care.

-

Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses.[17][18]

-

Ventilation: Handle the solid compound and concentrated stock solutions in a certified chemical fume hood to avoid inhalation of vapors.[17][19][20]

-

Handling: Avoid all personal contact, including inhalation and skin contact.[17] Do not eat, drink, or smoke when handling.[17]

-

Storage: Store the reagent in its original container, tightly sealed, away from moisture, and in a cool, dry, well-ventilated area.[17][20]

-

Waste Disposal: Dispose of chemical waste according to your institution's guidelines.

By following this detailed guide, researchers can effectively utilize 1-(Bromomethoxy)-4-chlorobutane to explore the intricate networks of protein interactions within their biological systems of interest.

References

- Kim, K. S., et al. "Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions." Scilit.

- Müller, J., et al. "Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1." PMC.

- MetwareBio. "Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods." MetwareBio.

- Biel, L. A., et al. "Quantifying DNA-protein crosslinks induced by bifunctional alkylating agents in cultured human leukemia cells." Cancer Research.

- Lee, Y. J., & Lee, M. "Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes." Molecular BioSystems.

- Xu, D., et al. "Bifunctional alkylating agent-mediated MGMT-DNA cross-linking and its proteolytic cleavage in 16HBE cells." PubMed.

- Potluri, S., et al.

- Pettelkau, J., et al. "Analysis of Protein Structure by Cross-Linking Combined with Mass Spectrometry." Jove.

- Kim, K. S., et al. "Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions.

- Götze, M., et al. "Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons." Chemical Reviews.

- O'Reilly, F. J., & Rappsilber, J. "Kinetic principles of chemical cross-link formation for protein–protein interactions." PNAS.

- Liu, F., & Rae, J. "Optimized cross-linking mass spectrometry for in situ interaction proteomics." bioRxiv.

- Apollo Scientific.

- Peraro, L., et al. "Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies." PMC.

- ResearchGate. "The effects of bifunctional alkylating agents on DNA.

- MedChemExpress.

- Sigma-Aldrich.

- TCI Chemicals.

- Fisher Scientific.

- Fisher Scientific.

- Thermo Fisher Scientific. "Cross-Linking Reagents." Thermo Fisher Scientific.

- University of Texas at Austin. "How to cross-link proteins.

- Filo. "Write a detailed SN2 mechanism showing the Reaction of 1-bromobutane." Filo.

- ProteoChem. "BS3 Crosslinking Protocol." ProteoChem.

- PubChem. "1-(Bromomethoxy)-4-chlorobutane." PubChem.

- Thermo Fisher Scientific. "Bioconjugation and crosslinking technical handbook." Thermo Fisher Scientific.

- Scheltema, R. A., et al. "Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes." PMC.

- Yang, B., et al. "Using Protein-Confined Proximity to Determine Chemical Reactivity." PMC.

- Cram. "1 Chlorobutane And 2-Bromobutane Lab Report." Cram.

- Odinity. "Bromobutane & Methylbutane Using Sn2 and Sn1 Mechanisms." Odinity.

Sources

- 1. fgsc.net [fgsc.net]

- 2. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. korambiotech.com [korambiotech.com]

- 4. Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. b. Write a detailed SN2 mechanism showing the Reaction of 1-bromobutane w.. [askfilo.com]

- 7. 1 Chlorobutane And 2-Bromobutane Lab Report - 742 Words | Cram [cram.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. scilit.com [scilit.com]

- 11. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 12. Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods - MetwareBio [metwarebio.com]

- 13. pnas.org [pnas.org]

- 14. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. biorxiv.org [biorxiv.org]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. tcichemicals.com [tcichemicals.com]

- 19. sigmaaldrich.cn [sigmaaldrich.cn]

- 20. fishersci.ca [fishersci.ca]

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in 1-(Bromomethoxy)-4-chlorobutane Reactions

Welcome to the technical support center for optimizing reactions involving 1-(Bromomethoxy)-4-chlorobutane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges that lead to low product yields. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve the efficiency and success of your synthetic routes.

Introduction to 1-(Bromomethoxy)-4-chlorobutane

1-(Bromomethoxy)-4-chlorobutane is a bifunctional reagent with two distinct reactive sites: a highly reactive bromomethoxy group and a less reactive chlorobutyl chain. This differential reactivity makes it a valuable building block in organic synthesis, allowing for sequential functionalization. However, the inherent reactivity of the bromomethoxy moiety also presents challenges, often leading to side reactions and decomposition if not handled correctly.

The primary application of this reagent is in Williamson-type ether syntheses, where it reacts with nucleophiles such as alcohols and amines to introduce the 4-chlorobutoxymethyl group. This group can then be further modified, for example, through cyclization to form tetrahydrofuran derivatives.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during reactions with 1-(Bromomethoxy)-4-chlorobutane in a question-and-answer format.

Q1: My Williamson ether synthesis with an alcohol is giving a very low yield. What are the likely causes?

Low yields in this reaction are common and can often be attributed to one or more of the following factors:

-

Degradation of 1-(Bromomethoxy)-4-chlorobutane: This is the most frequent culprit. The compound is sensitive to both heat and moisture.[1] Exposure to atmospheric moisture can lead to hydrolysis, while elevated temperatures can cause decomposition.

-

Inappropriate Base Selection: The choice and stoichiometry of the base are critical. Strong, non-nucleophilic bases are generally preferred to deprotonate the alcohol without competing in the substitution reaction.

-

Side Reactions: Several side reactions can compete with the desired ether formation, consuming your starting materials and generating impurities.[2][3]

-

Solvent Effects: The reaction solvent plays a crucial role in an S(_N)2 reaction.[4][5] Polar aprotic solvents are typically the best choice.

Troubleshooting & Optimization Strategies:

-

Purity Check: Ensure the purity of your 1-(Bromomethoxy)-4-chlorobutane. If it has been stored for a long time or improperly, consider purification by distillation under reduced pressure.

-

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Flame-dry your glassware, use dry solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

The following table provides a starting point for optimizing your reaction conditions.

| Parameter | Recommendation | Rationale |

| Base | Sodium hydride (NaH), Potassium tert-butoxide (KOtBu) | Strong, non-nucleophilic bases that efficiently deprotonate the alcohol without competing with the alkylating agent. |

| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Polar aprotic solvents that solvate the cation of the alkoxide, leaving the nucleophilic anion more reactive.[4][5] |

| Temperature | 0 °C to room temperature | Lower temperatures can help to minimize decomposition of the 1-(Bromomethoxy)-4-chlorobutane and reduce side reactions. Monitor the reaction progress by TLC. |

| Addition Order | Add 1-(Bromomethoxy)-4-chlorobutane slowly to the pre-formed alkoxide solution. | This ensures that the highly reactive alkylating agent is consumed as it is added, minimizing self-decomposition or side reactions. |

Here is a general, step-by-step protocol for the reaction of an alcohol with 1-(Bromomethoxy)-4-chlorobutane:

-

Preparation: Under an inert atmosphere, add the alcohol (1.0 eq.) to a flame-dried round-bottom flask containing anhydrous THF.

-

Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Cool the resulting alkoxide solution back down to 0 °C. Slowly add a solution of 1-(Bromomethoxy)-4-chlorobutane (1.2 eq.) in anhydrous THF dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Q2: I am observing the formation of multiple byproducts. What are they and how can I avoid them?

The formation of byproducts is a significant contributor to low yields. Here are the most common side reactions and strategies to mitigate them:

Caption: Common reaction pathways for 1-(Bromomethoxy)-4-chlorobutane.

-

Elimination Reactions: If a strong, sterically hindered base is used, or if the reaction temperature is too high, an E2 elimination can occur, leading to the formation of an alkene.[6][7][8] To avoid this, use a non-bulky base like sodium hydride and maintain a lower reaction temperature.

-

Over-alkylation (with amines): When reacting with primary or secondary amines, the product formed is also a nucleophile and can react further with 1-(Bromomethoxy)-4-chlorobutane, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[9] To minimize this, use a large excess of the starting amine.

-

Hydrolysis: As mentioned, the bromomethoxy group is susceptible to hydrolysis. Strict anhydrous conditions are essential.

Q3: My reaction with a primary amine is messy and gives a low yield of the desired secondary amine. How can I improve this?

Reactions with amines present a unique set of challenges due to the nucleophilicity of the product.

-

Excess Amine: Use a large excess of the primary amine (at least 3-5 equivalents). This will increase the probability that the 1-(Bromomethoxy)-4-chlorobutane reacts with the starting amine rather than the product.

-

Choice of Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), can be used to neutralize the HBr formed during the reaction without competing as a nucleophile.

-

Temperature Control: Keep the reaction temperature low (0 °C to room temperature) to minimize side reactions.

Caption: Optimized workflow for the alkylation of primary amines.

Frequently Asked Questions (FAQs)

-

Q: Can I use potassium carbonate as a base?

-

A: While potassium carbonate can be used in some Williamson ether syntheses, it is generally not a strong enough base to efficiently deprotonate most alcohols. For more acidic phenols, it may be suitable. For aliphatic alcohols, stronger bases like NaH or KOtBu are recommended.

-

-

Q: How do I know if my 1-(Bromomethoxy)-4-chlorobutane has decomposed?

-

A: Decomposition can be indicated by a discoloration (yellowing or browning) of the liquid. You can also check the purity by ¹H NMR spectroscopy. The presence of new signals, particularly in the aldehyde or alcohol region, would suggest decomposition.

-

-

Q: Is the chloro- end of the molecule reactive?

-

A: The C-Cl bond is significantly less reactive than the C-Br bond in the bromomethoxy group. Under the relatively mild conditions used for the initial substitution, the chloro group should remain intact. However, under more forcing conditions (e.g., higher temperatures, stronger nucleophiles), it can also undergo substitution.[10]

-

-

Q: What is the best way to monitor the reaction?

-

A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that gives good separation between your starting materials and the expected product. Staining with potassium permanganate can be helpful for visualizing spots if they are not UV-active.

-

-

Q: My product seems to be water-soluble, and I'm losing it during the work-up. What should I do?

-

A: If your product has polar functional groups, it may have some solubility in the aqueous layer.[11][12] To minimize loss, saturate the aqueous layer with sodium chloride (brine) before extraction. This will decrease the polarity of the aqueous phase and drive your product into the organic layer. You can also increase the number of extractions with your organic solvent.

-

References